4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide is a synthetic compound known for its significant biological activities. It falls under the class of triazolopyrimidines and is noteworthy for its potential applications in various fields, such as chemistry, biology, medicine, and industrial processes. This compound is characterized by a complex molecular structure that offers unique chemical properties and potential research benefits.
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes .
Biochemical Pathways
The c-Met kinase is involved in several biochemical pathways related to cell growth and survival. By inhibiting this kinase, the compound disrupts these pathways, potentially leading to reduced growth and survival of cancer cells .
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability and stability
Result of Action
The inhibition of c-Met kinase by this compound can lead to a decrease in the growth and survival of cancer cells . This makes it a potential candidate for the development of new anticancer drugs .
Biochemical Analysis
Biochemical Properties
It is known that similar triazolo pyrazine derivatives have been evaluated against cancer cell lines and c-Met kinase .
Cellular Effects
Similar compounds have shown anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .
Molecular Mechanism
Similar compounds have shown inhibition ability at the nanomolar level against c-Met kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide typically involves multiple steps. A common approach begins with the preparation of 3-oxo-[1,2,4]triazolo[4,3-a]pyrimidine, which is then functionalized through the addition of an acetamido group. The final step includes the introduction of the benzamide moiety. This can be achieved through various condensation reactions under controlled conditions, often requiring catalysts to increase reaction efficiency and yield.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. Large-scale synthesis often involves batch or continuous-flow processes, utilizing advanced equipment to maintain precise reaction conditions. Solvent selection, temperature control, and reaction time are crucial parameters that must be meticulously managed.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the increase in the oxidation state of the compound, typically facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions decrease the oxidation state, often employing reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups in the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Reactions typically require specific conditions, such as controlled pH, temperature, and solvent systems, to ensure successful transformation.
Major Products
The major products formed from these reactions depend on the specific pathways and conditions used. For instance, oxidation may lead to the formation of higher oxidation state derivatives, while reduction can yield lower oxidation state products or cleavage of certain functional groups.
Scientific Research Applications
4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide has diverse scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.
Industry: Employed in the development of new materials with specific desired properties.
Comparison with Similar Compounds
Comparing 4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide with similar compounds highlights its uniqueness:
3-oxo-[1,2,4]triazolo[4,3-a]pyrimidine: The base structure, but lacking the functionalized groups.
Benzamide derivatives: Compounds with similar benzamide moieties but differing in other structural aspects.
Properties
IUPAC Name |
4-[[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3/c15-12(22)9-2-4-10(5-3-9)17-11(21)8-20-14(23)19-7-1-6-16-13(19)18-20/h1-7H,8H2,(H2,15,22)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOQVYUIQXMNBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.